molecular formula C12H15NO4S B3367788 1-(4-Methoxybenzenesulfonyl)piperidin-4-one CAS No. 196085-08-2

1-(4-Methoxybenzenesulfonyl)piperidin-4-one

Cat. No. B3367788
CAS RN: 196085-08-2
M. Wt: 269.32 g/mol
InChI Key: NZTXTKFAUBNPPA-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)piperidin-4-one is a chemical compound with the CAS Number: 196085-08-2 . It has a molecular weight of 269.32 and is typically stored at room temperature . The compound is a powder in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinone . Its InChI Code is 1S/C12H15NO4S/c1-17-11-2-4-12(5-3-11)18(15,16)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 130-132 degrees Celsius . It is a powder in its physical form .

Scientific Research Applications

Chemical Properties

“1-(4-Methoxybenzenesulfonyl)piperidin-4-one” is an organic compound with the CAS Number: 196085-08-2 . It has a molecular weight of 269.32 . The compound is typically stored at room temperature and comes in a powder form . It has a melting point of 130-132 degrees Celsius .

Role in Drug Synthesis

Piperidine, which is a part of the structure of “1-(4-Methoxybenzenesulfonyl)piperidin-4-one”, is a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Anticancer Applications

Piperidine derivatives, including “1-(4-Methoxybenzenesulfonyl)piperidin-4-one”, have shown potential in the field of anticancer research . They have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antimicrobial Applications

Piperidine derivatives have also been used as antimicrobial agents . They could potentially be used in the development of new antimicrobial drugs .

Analgesic Applications

Compounds with a piperidine moiety, like “1-(4-Methoxybenzenesulfonyl)piperidin-4-one”, have been used as analgesics . They could potentially be used in the development of new pain relief medications .

Anti-inflammatory Applications

Piperidine derivatives have shown potential as anti-inflammatory agents . They could potentially be used in the development of new anti-inflammatory drugs .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives, such as 1-(4-Methoxybenzenesulfonyl)piperidin-4-one, are of significant interest in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and have been utilized in different therapeutic applications . Future research will likely continue to explore the synthesis and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-11-2-4-12(5-3-11)18(15,16)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTXTKFAUBNPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzenesulfonyl)piperidin-4-one

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-methoxybezenesulfonyl chloride and 4-piperidone monohydrate hydrochloride according to the procedure of Intermediate 22 as an off-white solid; 1H NMR (CDCl3) δ 2.54 (t, J=4.80 Hz, 4H), 3.37 (t, J=4.80 Hz, 4H), 3.88 (s, 3H), 7.01 (dt, J=1.50 Hz, 3.90 Hz, 2H), 7.73 (dt, J=1.50 Hz, 3.60 Hz, 2H); MS (ES) m/z 269.8 (MH+); HRMS for C12H15NO4S: 269.0722; Anal. Calcd. for C12H15NO4S: C, 53.52; H, 5.61; N, 5.20. Found: C, 53.35; H, 5.60; N, 5.15.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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